Home > Products > Screening Compounds P77743 > N-(3-bromophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide
N-(3-bromophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide -

N-(3-bromophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide

Catalog Number: EVT-4249530
CAS Number:
Molecular Formula: C21H26BrN3O3S
Molecular Weight: 480.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) [, , ]

  • Compound Description: WAY 100635 is a potent and selective antagonist of the 5-HT1A receptor. It has been widely used in research to investigate the role of 5-HT1A receptors in various physiological and pathological processes, including anxiety, depression, and cognition. WAY 100635 is a silent antagonist, meaning that it does not activate the receptor but simply blocks the binding of agonists. [, , ]
  • Relevance: This compound shares the core structure of a piperazine ring linked to a cyclohexane carboxamide with N-(3-Bromophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide. The key difference lies in the substitution patterns on the piperazine and the presence of a sulfonamide group in the target compound versus a carboxamide in WAY 100635. [, , ]

2. (R)-N-(2-methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane carboxamide (WAY-101405) []

  • Compound Description: WAY-101405 is another potent and selective silent antagonist of the 5-HT1A receptor, demonstrating efficacy in preclinical memory models. It is orally bioavailable and exhibits brain penetrance, making it a potentially valuable therapeutic compound for cognitive dysfunction. []
  • Relevance: This compound also shares the core structure of a piperazine ring linked to a cyclohexane carboxamide with N-(3-Bromophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide. Similar to WAY 100635, the differences lie in the specific substituents on the piperazine and the presence of the sulfonamide group in the target compound. []

3. N -[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]- N -(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079) [, ]

  • Compound Description: Rec 15/3079 is a 5-HT1A receptor antagonist with a high affinity for the receptor. It demonstrates activity in controlling bladder function and shows potential for treating lower urinary tract disorders. Notably, it exhibits minimal side effects on the central nervous system. [, ]
  • Relevance: This compound displays striking structural similarity to N-(3-Bromophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide. Both compounds feature a cyclohexane carboxamide linked to a substituted piperazine ring via an ethyl bridge. The primary distinctions reside in the substitution on the phenyl ring directly attached to the cyclohexane carboxamide (nitrophenyl in Rec 15/3079, bromophenyl in the target compound) and the presence of the sulfonamide group in the target compound. [, ]

4. 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530) []

  • Compound Description: DU 125530 is a selective, silent 5-HT1A antagonist that is under clinical development for the treatment of anxiety and mood disorders. It exhibits a dose-dependent occupancy of 5-HT1A receptors in the human brain with minimal acute side effects. []
  • Relevance: While sharing the piperazine ring as a core structural element with N-(3-Bromophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide, DU 125530 differs significantly in its overall structure. It features a benzisothiazolone moiety and a butyl linker connecting it to the piperazine, contrasting with the cyclohexane carboxamide and ethyl linker in the target compound. []

5. 1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS) [, ]

  • Compound Description: BIBN4096BS is a calcitonin gene-related peptide (CGRP) receptor antagonist that effectively alleviates migraine symptoms. It exhibits high selectivity for CGRP over adrenomedullin (AM) receptors. [, ]

6. 7-[2-[4-(2-Chlorobenzene)piperazinyl] ethyl]-1,3-dimethylxanthine (KMUP-1) and 7-[2-[4-(4-Nitrobenzene)piperazinyl]ethyl]-1, 3-dimethylxanthine (KMUP-3) []

  • Compound Description: KMUP-1 and KMUP-3 are xanthine-based compounds that demonstrate anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) in rat tracheal smooth muscle cells. They exert these effects through a mechanism involving the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) pathway. []
  • Relevance: Both KMUP-1 and KMUP-3 share the structural motif of a piperazine ring connected to a xanthine core via an ethyl linker with N-(3-Bromophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide. They differ in their substitution patterns on the piperazine and the absence of the cyclohexane carboxamide and sulfonamide groups found in the target compound. []

Properties

Product Name

N-(3-bromophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide

IUPAC Name

N-(3-bromophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzenesulfonamide

Molecular Formula

C21H26BrN3O3S

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C21H26BrN3O3S/c1-3-23-11-13-24(14-12-23)21(26)16-25(19-6-4-5-18(22)15-19)29(27,28)20-9-7-17(2)8-10-20/h4-10,15H,3,11-14,16H2,1-2H3

InChI Key

GDNLLWCNGAOOOK-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.